molecular formula C10H16O B8146224 (+)-trans-Limonene 1,2-epoxide

(+)-trans-Limonene 1,2-epoxide

Cat. No.: B8146224
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-AGROOBSYSA-N
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Description

(+)-trans-Limonene 1,2-epoxide (CAS 6909-30-4) is a high-value, chiral epoxide derivative of (R)-(+)-limonene, serving as a critical intermediate in green chemistry and sustainable materials science. Sourced from renewable citrus waste, this compound is a foundational building block for developing bio-based polymers. Its primary research application is as a monomer for synthesizing poly(limonene carbonate) via copolymerization with carbon dioxide (CO₂), producing materials with excellent thermal, mechanical, and optical properties for coatings, foams, and elastomers . The trans-isomer exhibits significantly higher reactivity in these polymerizations compared to its cis counterpart, leading to polymers with enhanced thermal stability and mechanical strength . In biochemical research, this compound is a specific substrate for studying Limonene-1,2-epoxide hydrolase (LEH), a novel class of epoxide hydrolases from microorganisms like Rhodococcus erythropolis . LEH catalyzes the enantioconvergent hydrolysis of the epoxide to limonene-1,2-diol, yielding a single enantiomeric product, which is of significant interest for asymmetric synthesis and mechanistic enzymology . The enzyme's narrow substrate specificity and unique active site architecture, featuring an Asp-Arg-Asp triad instead of the typical α/β-hydrolase fold, make this epoxide essential for probing catalytic mechanisms and enzyme engineering . With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol, this stereochemically defined compound is also a versatile starting point for synthesizing complex molecules, including asymmetric phosphorus ylides, biologically active compounds, and flavor and fragrance ingredients . Its defined stereochemistry is crucial for the outcomes of stereoselective reactions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8?,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-AGROOBSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CC[C@]2([C@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations of + Trans Limonene 1,2 Epoxide

Enantiomeric and Diastereomeric Forms of Limonene (B3431351) 1,2-Epoxides

The various stereoisomers of limonene 1,2-epoxide exhibit distinct properties and reactivity. Their formation is often dependent on the stereochemistry of the starting limonene enantiomer. For instance, the biocatalytic epoxidation of (R)-limonene using peroxygenase from oat flour stereospecifically yields the trans-1,2-epoxide, while the same reaction with (S)-limonene produces the cis-1,2-epoxide. nih.gov

Table 1: Stereoisomers of Limonene 1,2-Epoxide This table summarizes the key stereoisomers of limonene 1,2-epoxide, detailing their stereochemical configurations and relationships.

Stereochemical Name Common Name/Isomer Relationship
(1R,2R,4R)-(+)-limonene-1,2-epoxide (+)-cis-Limonene 1,2-epoxide Diastereomer of (+)-trans-Limonene 1,2-epoxide
(1S,2S,4S)-(−)-limonene-1,2-epoxide (−)-cis-Limonene 1,2-epoxide Enantiomer of (1R,2R,4R)-(+) isomer
(1S,2R,4S)-(+)-limonene-1,2-epoxide (+)-cis-Limonene 1,2-epoxide Derived from (S)-limonene
(1R,2S,4R)-(−)-limonene-1,2-epoxide (−)-trans-Limonene 1,2-epoxide Enantiomer of this compound

This isomer is a diastereomer of the main subject, this compound. It is characterized as a cis-epoxide, where the epoxide ring and the isopropenyl group at C4 are on the same side of the cyclohexene (B86901) ring's plane.

This compound is the enantiomer of (1R,2R,4R)-(+)-limonene-1,2-epoxide. As such, it shares the same physical properties (except for the direction of optical rotation) and is also a cis-isomer.

This isomer is another example of a cis-epoxide. sigmaaldrich.com Biocatalytic oxidation of (S)-limonene leads to the formation of this cis-monoepoxide. nih.gov Its enantiomer is the (1R,2S,4R)-(-) isomer.

This isomer is the enantiomer of the primary subject, this compound. The enzyme limonene-1,2-epoxide (B132270) hydrolase (LEH) shows a preference for specific stereoisomers, reacting with all (1R,2S) limonene epoxides before it begins the hydrolysis of the (1S,2R) stereoisomers. wikipedia.org This indicates that the (1S,2R) isomers, such as this compound, are weak competitive inhibitors for the enzyme. wikipedia.org

Conformational Analysis of Limonene 1,2-Epoxides

The six-membered ring of limonene 1,2-epoxide is not a perfect chair as seen in cyclohexane (B81311). The presence of the three-membered epoxide ring introduces significant ring strain, forcing the C1 and C2 carbons and the oxygen atom into a planar arrangement. This flattens a portion of the ring, leading to a half-chair conformation, similar to that of cyclohexene. reddit.com

The conformational landscape of R-(+)-limonene oxide has been characterized in the gas phase using Fourier transform microwave spectroscopy. kcl.ac.uk This analysis revealed the presence of five distinct conformers. These conformers are distinguished by the orientation of the isopropenyl group, which can adopt one of four equatorial positions or one axial position. kcl.ac.uk

The relative stability and abundance of these conformers are determined by a delicate balance of several factors, including attractive interactions like hydrogen bonds and dispersion forces, as well as steric effects. kcl.ac.uk The finding that an axial conformer has a similar abundance to some equatorial conformers was unexpected and highlights the complexity of these interactions. kcl.ac.uk

These conformational preferences are critical in predicting the molecule's reactivity. The Fürst-Plattner rule, for example, explains the regioselectivity of nucleophilic ring-opening reactions of cyclohexene epoxides. researchgate.net This rule posits that the reaction proceeds through a transition state that resembles a chair conformation to minimize steric strain. Nucleophilic attack occurs in a way that allows the developing product to maintain this stable, chair-like arrangement with bulky substituents in equatorial positions. researchgate.net Therefore, the inherent half-chair conformation of the limonene 1,2-epoxide ring and the steric hindrance presented by its substituents predetermine the stereochemical outcome of its reactions.

Chirality and Optical Activity in Epoxide Research

Chirality is a fundamental concept in epoxide research, as enantiomerically pure epoxides are highly valuable intermediates in the synthesis of complex chiral molecules. scielo.org.mx The biological activity of many compounds is often associated with only one enantiomer, making the synthesis of optically active epoxides a critical area of study.

Asymmetric epoxidation is a primary strategy for producing chiral epoxides from prochiral alkenes. wikipedia.org Seminal methods like the Sharpless asymmetric epoxidation provide a powerful means to synthesize optically active 2,3-epoxyalcohols from allylic alcohols with high enantioselectivity. libretexts.orgmdpi.comwikipedia.orgdalalinstitute.com The stereochemistry of the resulting epoxide can be predicted based on the chirality of the diethyl tartrate (DET) ligand used in the catalytic system. libretexts.orgwikipedia.org Another significant method is the Jacobsen epoxidation, which employs a chiral salen-manganese catalyst and is also effective for asymmetric synthesis. thieme-connect.comwikipedia.org

Another key strategy in chiral epoxide chemistry is the asymmetric ring-opening (ARO) of meso-epoxides. mdpi.comorganicreactions.org This process, often catalyzed by chiral metal-salen complexes, allows for the desymmetrization of an achiral epoxide to produce an enantioenriched product with two adjacent stereocenters. mdpi.comorganicreactions.orgacs.org For example, chiral chromium(III)-salen complexes have been shown to be highly effective catalysts for the enantioselective ring-opening of various meso-epoxides. acs.orgsemanticscholar.org This method provides access to a wide range of chiral building blocks, such as β-amino alcohols and vicinal trans-diols. mdpi.comsemanticscholar.org

The study of optical activity in chiral molecules, including epoxides, is crucial for characterizing their stereochemistry. Raman Optical Activity (ROA) is a powerful spectroscopic technique for this purpose. wikipedia.org ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. wikipedia.org This technique is highly sensitive to the three-dimensional structure and provides detailed information about the chiral centers within a molecule. wikipedia.org Advances in this area include the development of X-ray Raman Optical Activity (XROA), which can provide a direct probe of local chirality with high sensitivity to molecular structure by utilizing core electronic excitations. nih.govrsc.org Such techniques are valuable for understanding the nuanced stereochemical transitions that occur during chemical reactions involving chiral epoxides.

Table 1: Asymmetric Synthesis of Limonene 1,2-Epoxides

MethodStarting MaterialCatalyst/ReagentProductDiastereomeric Excess (d.e.)
Jacobsen EpoxidationR-(+)-limoneneChiral Salen-Metal Catalyst, m-CPBA, 2-pyridinol-N-oxidetrans-1,2-limonene epoxide94%
Jacobsen EpoxidationR-(+)-limoneneChiral Salen-Metal Catalyst, m-CPBA, NMOcis-1,2-limonene epoxide98%
Biocatalytic Epoxidation(R)-limonenePeroxygenase from oat flourtrans-1,2-monoepoxidesingle diastereoisomer
Biocatalytic Epoxidation(S)-limonenePeroxygenase from oat flourcis-1,2-monoepoxidesingle diastereoisomer

Advanced Synthetic Methodologies for + Trans Limonene 1,2 Epoxide

Catalytic Epoxidation Strategies for Diastereoselective Synthesis

The diastereoselective epoxidation of R-(+)-limonene is crucial for obtaining optically active epoxides that are widely used in agrochemicals, polymers, and pharmaceuticals. researchgate.net A primary goal in this area has been the development of catalysts that can induce asymmetry to improve the yield of the desired diastereomers of 1,2-limonene oxide. researchgate.net While numerous catalysts have been explored, achieving high selectivity often depends on controlling reaction parameters to segregate the catalyst from the products, thereby allowing for its reuse over multiple cycles. researchgate.net

Peracids, such as peracetic acid and meta-chloroperbenzoic acid (mCPBA), are classic reagents for the epoxidation of olefins. The mechanism, commonly known as the Prilezhaev reaction, involves the concerted transfer of an oxygen atom from the peracid to the double bond. Quantum chemical studies on the epoxidation of limonene (B3431351) with peracetic and perbenzoic acids have shown that the reaction preferentially occurs at the cyclic double bond. nuph.edu.ua This regioselectivity is attributed to a lower activation barrier for the endocyclic bond compared to the exocyclic one, a finding that aligns with experimental observations. nuph.edu.ua

Chemoenzymatic strategies also leverage peracids. In one approach, lipases are used for the in-situ generation of a peracid oxidant. mdpi.comnih.gov For instance, whole-cell Rhizopus oryzae lipase (B570770) can be used to generate peracids that facilitate the double epoxidation of (R)-(+)-limonene to limonene dioxide with high selectivity. nih.gov A key factor in this process is maintaining a sufficient excess of acid to overcome the hydrolysis of the intermediate 1,2-limonene oxide. nih.gov

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown significant promise as catalysts for limonene epoxidation, particularly with hydrogen peroxide as a green oxidant. researchgate.netncl.ac.ukresearchgate.net Tungsten-based polyoxometalates, in particular, have been developed for a highly selective and environmentally friendly process. researchgate.netrsc.org By optimizing process variables such as the limonene:H2O2 molar ratio, reaction time, and temperature, researchers have achieved high conversion and selectivity. For example, a tungsten-based POM catalyst achieved approximately 95% conversion of H2O2 with 100% selectivity to limonene-1,2-epoxide (B132270) in just 15 minutes in a solvent-free system. rsc.org

The reaction mechanism involves the activation of H2O2 by the tungsten center. To prevent the hydrolysis of the newly formed epoxide, the reaction mixture can be saturated with sodium sulphate. rsc.org Kinetic studies have revealed the reaction to be first-order with respect to both limonene and the catalyst. researchgate.net Organophosphonyl/arsonyl derivatives of trivacant polyoxotungstates have also demonstrated excellent conversion of limonene to epoxylimonene at temperatures as low as 4 °C. x-mol.com

A variety of transition metals have been employed as catalysts for limonene epoxidation, offering different selectivities and activities.

Cobalt: Cobalt salts and complexes are effective catalysts for limonene oxidation. utl.pt Cobalt(II) acetylacetonate (B107027) Schiff base complexes anchored on activated carbon have been used with tert-butyl hydroperoxide (t-BHP) as the oxygen donor. utl.pt The catalytic activity is often based on the Co(III) species formed during the reaction, which can interact with the double bond to form a reactive radical cation. utl.pt

Titanium: Titanium-based catalysts, such as Ti-containing zeolites and mesoporous materials (e.g., Ti-SBA-15, Ti-MCM-41), are widely studied for epoxidation using hydrogen peroxide. researchgate.netmdpi.com However, some Ti-based catalysts, like low-coordination titanium on SBA-16 with t-BHP, have shown low yields for the formation of limonene dioxide from 1,2-limonene oxide. scispace.comacs.org

Molybdenum: Molybdenum complexes have been shown to be effective catalysts. For instance, a [MoO3(biim)] catalyst yielded a limonene conversion of 97% with 80% selectivity towards monoepoxides using TBHP as the oxidant. abo.fi Magnetic nanoparticles functionalized with molybdenum have also been developed, showing high performance and regioselectivity, exclusively forming the endocyclic epoxide. mdpi.com

Catalyst SystemOxidantConversion (%)Selectivity to 1,2-Epoxide (%)Reference
Tungsten-based POMH₂O₂~95 (H₂O₂)100 rsc.org
[MoO3(biim)]TBHP97 (Limonene)80 (monoepoxides) abo.fi
Magnetic Mo NanocatalystTBHP>99 (Limonene)>50 mdpi.com

Zeolites and mesoporous materials like SBA-15 and MCM-41 are excellent supports for catalytic active sites due to their high surface area and defined pore structures. mdpi.com Titanium-substituted zeolites, such as TS-1 and Ti-beta, are particularly active in limonene epoxidation with hydrogen peroxide. researchgate.netresearchgate.netmdpi.com

Studies comparing TS-1 and Ti-SBA-15 catalysts have been conducted to establish the most beneficial reaction conditions, including temperature and reaction time. researchgate.netmdpi.com While Ti-beta zeolite shows high activity, lacunar phosphotungstate phases (PW11) supported on carbon have demonstrated higher selectivity towards the epoxide. mdpi.com More recently, hierarchical zeolite Y-based catalysts have been investigated. A K–Sn-modified dealuminated zeolite Y catalyst achieved a limonene conversion of approximately 97% and selectivity to total monoepoxides up to 96% using H2O2 in acetonitrile. abo.fiabo.fi The high activity was attributed to a low Brønsted to Lewis acidity ratio and high mesoporosity. abo.fiabo.fi

CatalystSolventTemperature (°C)Limonene Conversion (%)Monoepoxide Selectivity (%)Reference
K–Sn-modified dealuminated zeolite YAcetonitrile70~97up to 96 abo.fiabo.fi
TS-1Methanol0-120VariableVariable researchgate.net
Ti-SBA-15Methanol0-120VariableVariable researchgate.net

Hydrogen peroxide (H2O2) is considered an ideal oxidant for epoxidation reactions because it is environmentally friendly, readily available, and its only byproduct is water. mdpi.com Numerous catalytic systems have been developed to utilize H2O2 effectively for limonene epoxidation. rsc.orgresearchgate.netmdpi.com The combination of H2O2 with catalysts like tungsten-based polyoxometalates or titanium-containing zeolites has proven to be highly effective. researchgate.netrsc.org

A key challenge when using aqueous H2O2 is the presence of water, which can lead to the hydrolysis of the epoxide product to form diols. nih.gov The ratio of H2O2 to water has been identified as a primary factor controlling the reaction rate, more so than the H2O2 to limonene ratio. nih.govacs.org This is due to the competitive adsorption of H2O2 and water on the catalyst surface. nih.govacs.org Strategies such as performing the reaction in a solvent-free system or using a Dean-Stark apparatus to remove water can mitigate these issues and improve reaction performance. rsc.orgnih.gov

Photocatalysis offers a green alternative for chemical synthesis, utilizing light to drive reactions. In the context of limonene epoxidation, photooxidation reactions have been explored. For example, a reaction catalyzed by a dioxo-type molybdenum complex under UV light (λ = 360 nm) produced limonene-1,2-oxide as the main product, alongside carveol (B46549) and carvone. nih.gov This process was noted to proceed largely without the involvement of free radicals. Similar products were observed in photooxidation reactions using TiO2-nanotubes functionalized with dioxo-Mo(VI) complexes. nih.gov These systems demonstrate the potential of using light energy to achieve the selective epoxidation of limonene under mild conditions.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes to catalyze the epoxidation of limonene with high stereospecificity and under mild reaction conditions.

Enzymes such as peroxygenases and lipases have been successfully employed for the asymmetric epoxidation of limonene. A peroxygenase-containing preparation from oat (Avena sativa) flour has been shown to be a simple and economic biocatalyst for this transformation. proquest.commdpi.comnih.gov This enzymatic system demonstrates excellent diastereoselectivity, yielding the 1,2-monoepoxide as the main product. proquest.comnih.gov When using (R)-(+)-limonene as the substrate, the trans-1,2-monoepoxide is the major product. proquest.comnih.gov The reaction can be scaled up to a substrate concentration of 0.17 M. nih.gov In one study, a preparative scale reaction with a peroxygenase preparation from oat flour yielded a mixture containing 76% of the monoepoxide 2, along with 9% unreacted limonene and 11% carveol. nih.gov

Lipases, particularly Candida antarctica lipase B (CALB), are also effective catalysts for the chemoenzymatic epoxidation of limonene. nih.govacs.orgnih.gov This method involves the in situ generation of a peroxy acid from a carboxylic acid (such as octanoic acid or caprylic acid) and hydrogen peroxide, which then acts as the oxidant for the epoxidation. nih.govnih.govznaturforsch.com Immobilized CALB has been shown to be a promising and low-cost alternative for these reactions. acs.orgacs.org Using an immobilized CALB preparation, a 74.92 ± 1.12% yield of 1,2-limonene oxide was achieved in 40 minutes. acs.orgacs.org Another study utilizing a novel surface-functionalized silica (B1680970) catalyst derived from agricultural waste for CALB immobilization achieved a maximum conversion of 75.35 ± 0.98% under microwave irradiation. nih.govnih.gov

Enzyme SystemSubstrateKey FindingsYield/Conversion
Peroxygenase from Oat Flour(R)-(+)-LimoneneExcellent diastereoselectivity, producing trans-1,2-monoepoxide. proquest.comnih.gov76% of the reaction mixture was the monoepoxide. nih.gov
Immobilized Candida antarctica Lipase B (CALB)(R)-(+)-LimoneneIn-situ generation of peroxy acid for epoxidation. nih.govacs.orgnih.govUp to 75.35% conversion. nih.govnih.gov

A significant advantage of biocatalytic systems is the high degree of stereoselectivity that can be achieved. The peroxygenase from oat flour exhibits notable stereospecificity. mdpi.com When reacting with (R)-(+)-limonene, it selectively produces the trans-1,2-monoepoxide, while the (S)-(-)-limonene yields the cis-1,2-monoepoxide. proquest.comnih.gov This high diastereoselectivity is a key feature of this biocatalytic approach. proquest.comnih.gov

Styrene (B11656) monooxygenases (SMOs) have also been explored for the epoxidation of terpenes. The SMO from Streptomyces gardneri (SgStyA) was found to catalyze the asymmetric epoxidation of (R)-(+)-limonene with high regioselectivity, yielding trans-(+)-limonene-1,2-epoxide. acs.org By engineering the enzyme, variants were created that could produce enantiopure cis-(+)-, trans-(+)-, trans-(-)-, and cis-(-)-limonene-1,2-epoxide on a preparative scale. acs.org

Asymmetric Synthesis and Chiral Induction Techniques

Asymmetric synthesis and chiral induction techniques are crucial for controlling the stereochemistry of the epoxidation reaction, leading to high diastereomeric excess of the desired (+)-trans-limonene 1,2-epoxide.

The Jacobsen epoxidation, which utilizes chiral salen-manganese(III) complexes as catalysts, is an effective method for achieving high diastereoselectivity in the epoxidation of olefins like limonene. thieme-connect.com This technique has been successfully applied to the synthesis of 1,2-limonene epoxides, achieving high diastereomeric excess (de). thieme-connect.com Specifically, the Jacobsen epoxidation of (R)-(+)-limonene can yield trans-1,2-limonene epoxide with a de of 94%. thieme-connect.com The choice of oxidant, such as m-chloroperoxybenzoic acid (m-CPBA), and the specific Jacobsen's catalyst are critical for controlling the stereochemical outcome. thieme-connect.com Interestingly, studies have shown that both chiral and achiral Jacobsen's catalysts can exhibit similar catalytic activity in the diastereoselective epoxidation of limonene, suggesting that the chiral center of the substrate also plays a significant role in determining the preferential formation of diastereomers. nih.govscielo.org.co

The in situ generation of oxidizing agents, particularly dimethyldioxirane (B1199080) (DMDO), offers a powerful and often greener approach to epoxidation. researchgate.netnih.gov DMDO can be generated from the reaction of acetone (B3395972) with potassium peroxymonosulfate (B1194676) (Oxone®). researchgate.netresearchgate.net This method can be highly efficient, with some studies reporting almost 100% conversion and yield of limonene dioxide when using a stepwise approach where the DMDO solution is prepared separately. nih.gov The in situ generation of DMDO has been used in catalyst-free systems, providing a green and highly selective epoxidation method that works at room temperature. acs.org This technique has been shown to achieve a 97% yield of limonene dioxide. researchgate.netnih.gov The reaction is typically multiphasic, and vigorous agitation is required to facilitate the mass transfer of DMDO from the aqueous phase to the organic phase where the reaction occurs. researchgate.net

Green Chemistry Approaches in Epoxide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of limonene epoxide, focusing on the use of environmentally benign reagents, solvents, and catalysts.

The use of hydrogen peroxide (H₂O₂) as an oxidant is a cornerstone of green epoxidation, as its only byproduct is water. researchgate.netrsc.org Various catalytic systems have been developed to activate H₂O₂ for the epoxidation of limonene. Tungsten-based polyoxometalates have been shown to be effective catalysts, achieving high H₂O₂ conversion (~95%) and 100% selectivity to limonene-1,2-epoxide in a solvent-free environment. rsc.org The reaction can be completed in as little as 15 minutes. rsc.org Other heterogeneous catalysts, such as zeolite Ti-beta and supported heteropoly acids, have also been investigated for limonene epoxidation with H₂O₂. semanticscholar.orgresearchgate.net

Solvent-free reaction conditions represent another significant green chemistry approach. The epoxidation of limonene using H₂O₂ and a tungsten-based catalyst can be performed without a solvent, which simplifies product purification and reduces waste. rsc.org Furthermore, the biocatalytic methods discussed in section 3.2 are inherently green, as they operate under mild conditions (room temperature and neutral pH) in aqueous media and utilize renewable catalysts. proquest.comnih.govnih.gov The use of in situ generated DMDO from Oxone is also considered a greener approach as it avoids the need for pre-synthesized and isolated peracids. acs.orgacs.org

Green Chemistry ApproachKey FeaturesExample SystemReported Efficiency
Use of H₂O₂ as OxidantWater is the only byproduct.Tungsten-based polyoxometalate catalyst. rsc.org~95% H₂O₂ conversion, 100% selectivity to epoxide. rsc.org
Solvent-Free ConditionsReduces waste and simplifies purification.H₂O₂ and tungsten-based catalyst. rsc.orgReaction complete in 15 minutes. rsc.org
BiocatalysisMild reaction conditions, renewable catalyst.Peroxygenase from oat flour. proquest.comnih.govExcellent diastereoselectivity. proquest.comnih.gov
In-situ Generation of OxidantAvoids synthesis and isolation of peracids.Dimethyldioxirane (DMDO) from Oxone®. acs.orgacs.orgHigh yields (e.g., 97% for limonene dioxide). researchgate.netnih.gov

Reactivity and Reaction Mechanisms of + Trans Limonene 1,2 Epoxide

Epoxide Ring-Opening Reactions

The epoxide ring of (+)-trans-limonene 1,2-epoxide readily undergoes cleavage under various conditions, leading to the formation of valuable chemical intermediates. The regioselectivity and stereoselectivity of these reactions are key aspects that dictate the final product structure.

The hydrolysis of this compound is a common reaction that leads to the formation of a 1,2-diol. This reaction can be catalyzed by acids or enzymes and proceeds via nucleophilic attack of a water molecule on one of the carbon atoms of the epoxide ring.

Under mild acidic conditions, the hydrolysis involves a selective axial nucleophilic attack of water on the epoxide ring. researchgate.net This process results in the preferential formation of the trans-diaxial diol. researchgate.net For instance, the hydrolysis of this compound (derived from (R)-(+)-limonene) yields enantiopure (1S,2S,4R)-limonene-1,2-diol. nih.gov The reaction is stereospecific, with the configuration of the resulting diol being dependent on the starting epoxide's stereochemistry. nih.gov

In some catalytic systems, the formation of the diol is a secondary reaction that can occur after the initial epoxidation of limonene (B3431351) if water is present. mdpi.com For example, during the epoxidation of limonene over certain catalysts, a portion of the 1,2-epoxylimonene formed can be hydrolyzed to the corresponding diol. mdpi.com The stability of the epoxide under the reaction conditions is crucial to prevent unwanted diol formation. mdpi.com The cis-isomer of limonene 1,2-epoxide can be selectively hydrolyzed to the 1,2-limonene diol using specific carbamate (B1207046) catalysts, leaving the trans-isomer largely unreacted. researchgate.netasianpubs.org

This compound can react with carbon dioxide (CO₂) in a cycloaddition reaction to form five-membered cyclic carbonates. researchgate.net This reaction is a notable example of CO₂ utilization and green chemistry, as it is a 100% atom-efficient process. rsc.org The reaction typically requires a catalyst to proceed under mild conditions. researchgate.net

Various catalytic systems have been developed for this transformation, often involving a Lewis base nucleophile, sometimes assisted by a Lewis acid. rsc.org Tetrabutylammonium (B224687) halides, such as tetrabutylammonium chloride (TBAC), have been shown to be effective catalysts for this reaction, yielding the corresponding limonene carbonate with high selectivity. researchgate.net Studies have demonstrated that catalysts often show a preference for the formation of the trans-1,2-limonene cyclic carbonate from commercial mixtures of limonene oxide. nih.gov

A phosphotungstate polyoxometalate catalyst, initially used for the epoxidation of limonene, has also been found to be active in the synthesis of the cyclic carbonate, enabling a two-step, one-pot synthesis without isolating the intermediate epoxide. nih.govbath.ac.uk When this catalyst is used with a traditional halide catalyst, a synergistic effect is observed, increasing the rate of carbonation. nih.govbath.ac.uk

The cyclic carbonates derived from this compound are versatile intermediates that can be further functionalized. nih.govbath.ac.uk The isopropenyl group on the limonene carbonate backbone is amenable to thiol-ene addition reactions. nih.govbath.ac.uk This radical-mediated reaction allows for the coupling of the cyclic carbonate with dithiols, such as 1,3-propanedithiol, to yield linked di-monocarbonates. d-nb.info These resulting molecules can serve as monomers for the synthesis of linear non-isocyanate polyurethanes (NIPUs). nih.govbath.ac.uk This strategy provides a pathway to create novel bio-based polymers from a renewable terpene source. d-nb.info

The epoxide ring of this compound can be opened by amines, a reaction that produces valuable β-amino alcohols. researchgate.netrsc.org This nucleophilic ring-opening is a key method for introducing nitrogen-containing functional groups. researchgate.net The reaction of this compound with dimethylamine (B145610), for example, results in the exclusive formation of (+)-trans-4-(dimethylamino)-α,α,4-trimethylcyclohexanemethanol. researchgate.net

Kinetic resolution strategies can be employed using this reaction. For instance, the epoxide ring of the trans-isomer can be selectively opened by a secondary amine like (R)-N-methyl-(α-methyl-benzyl)amine. researchgate.netasianpubs.org This reaction leaves the cis-limonene oxide largely unreacted, allowing for its separation in high purity. researchgate.netasianpubs.org The resulting β-amino alcohols are interesting compounds for further synthesis. researchgate.net The cyclic carbonates formed from limonene epoxide also undergo facile ring-opening with amines, such as N-hexylamine, to produce novel hydroxyurethanes, demonstrating their utility in NIPU synthesis. nih.govbath.ac.ukd-nb.info Thiourea organocatalysts can be used to activate the cyclic carbonate, facilitating its ring-opening with amines that contain terminal double bonds to generate urethane (B1682113) monomers. springernature.com

The outcome of reactions involving this compound is highly dependent on the specific reaction conditions employed.

Solvent: Many reactions are developed to be solvent-free to align with green chemistry principles. rsc.org For the carbonation reaction, some catalytic systems require organic solvents, while others can be performed neat. nih.gov In the isomerization of limonene-1,2-epoxide (B132270), ethyl acetate (B1210297) has been used as a green solvent. researchgate.net

pH (Acid/Base Concentration): The pH of the reaction medium is critical, particularly for hydrolysis. Acid-catalyzed ring-opening occurs readily, and the cis-epoxide shows greater reactivity towards acids than the trans-epoxide. sciencemadness.org In epoxidation reactions using hydrogen peroxide, controlling the acid concentration is crucial to prevent the hydrolysis of the newly formed epoxide ring. rsc.org An acid concentration below 0.04 M was found to be important for maintaining high selectivity to the epoxide. rsc.org Saturation of the reaction mixture with sodium sulphate can also help prevent epoxide hydrolysis. rsc.org

Temperature: Temperature significantly influences reaction rates and selectivity. For the carbonation of pure trans-1,2-limonene oxide, conversion is strongly dependent on temperature. nih.gov While a temperature of 140°C gives high conversion, lowering it to 120°C maintains high selectivity to the carbonate, although with lower conversion. nih.gov At 80°C, both conversion and selectivity decrease significantly, and no reaction is observed at 40°C. nih.gov Epoxidation reactions have been studied across a range of temperatures from 0°C to 120°C to find the most beneficial conditions. mdpi.comresearchgate.net

Pressure: Pressure is a key parameter in reactions involving gases, such as the cycloaddition of CO₂. For the carbonation of trans-1,2-limonene oxide, CO₂ pressure strongly affects selectivity. nih.gov High conversion and selectivity are maintained at CO₂ pressures between 60 and 70 bar. nih.gov However, at pressures of 30 bar or below, selectivity drops significantly while conversion remains high. nih.gov While some catalysts operate at lower pressures (10–50 bar), they often require longer reaction times. nih.gov

Reaction ParameterInfluence on this compound Reactions
Solvent Can be performed solvent-free for greener processes. rsc.org Organic solvents are sometimes required for carbonation. nih.gov
pH / Acidity Low acid concentration (<0.04 M) is crucial to prevent hydrolysis during epoxidation. rsc.org Acidic media catalyze diol formation. sciencemadness.org
Temperature Strongly influences conversion and selectivity in carbonation reactions; optimal ranges exist (e.g., 120-140°C). nih.gov
Pressure Key for CO₂ cycloaddition; selectivity is highly dependent on CO₂ pressure, with optimal ranges around 60-70 bar. nih.gov

Stereoselective Transformations and Product Formation

The stereochemistry of this compound plays a defining role in the stereochemical outcome of its reactions. The ring-opening reactions are often highly stereospecific.

The Fürst-Plattner rule, which describes the trans-diaxial opening of epoxides in cyclohexene-like systems, is predictive for the reactions of limonene 1,2-oxides. researchgate.net This rule dictates that nucleophilic attack occurs in a way that allows the reaction to proceed through a chair-like transition state, leading to the formation of a trans-diaxial product. researchgate.net

Hydrolysis: The acid-catalyzed hydrolysis of this compound results in the selective formation of the trans-diaxial diol, a direct consequence of the stereospecific nature of the nucleophilic attack by water. researchgate.netnih.gov

Amine Addition: Similarly, the reaction with amines follows a stereospecific pathway. The reaction of (+)-trans-limonene 1,2-oxide with dimethylamine yields a single stereoisomer of the corresponding β-amino alcohol. researchgate.net

Kinetic Resolution: The differing reactivity of the cis and trans diastereomers of limonene 1,2-epoxide allows for their separation via kinetic resolution. researchgate.netasianpubs.org For example, the trans-epoxide can be selectively reacted with an amine, leaving the cis-epoxide unreacted. researchgate.netasianpubs.org Conversely, specific catalysts can promote the selective hydrolysis of the cis-epoxide, allowing for the recovery of the unreacted trans-epoxide. researchgate.netasianpubs.org

These stereoselective transformations are crucial as they allow for the synthesis of enantiomerically pure compounds from a readily available chiral precursor, which is of significant interest in the synthesis of fine chemicals and pharmaceuticals. nih.gov

Regioselectivity in Ring Opening

The ring-opening of this compound can occur at either of the two carbon atoms of the epoxide ring, C1 or C2. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the reaction conditions.

Under acidic conditions, the reaction often proceeds via an SN1-like mechanism. The epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack preferentially occurs at the more substituted carbon (C1), which can better stabilize the developing positive charge in the transition state. This is supported by quantum-mechanical and molecular-mechanical studies of limonene-1,2-epoxide hydrolase (LEH), which show that nucleophilic attack by water preferentially occurs at the most substituted epoxide carbon. wikipedia.org The activation energy for attack at the more substituted carbon is significantly lower than at the less substituted carbon (16.9 kcal/mol vs. 25.1 kcal/mol). wikipedia.org

In contrast, under neutral or basic conditions, an SN2 mechanism is more likely. In this case, the nucleophile attacks the less sterically hindered carbon atom (C2).

The Fürst-Plattner rule, which describes the trans-diaxial opening of epoxides in cyclohexane (B81311) systems, also plays a significant role in predicting the stereochemical outcome of the ring-opening reaction. This rule dictates that the nucleophile will attack in a way that leads to a chair-like conformation in the transition state, resulting in the formation of a trans-diaxial product. researchgate.net

Formation of Dihydrocarveols and Other Derivatives

The reaction of this compound can lead to the formation of various derivatives, with dihydrocarveols being significant products. The formation of these compounds often involves intramolecular rearrangements following the initial ring-opening.

Under certain acidic conditions, this compound can rearrange to form dihydrocarvone (B1202640). For instance, treatment with a small amount of perchloric acid in an inert solvent can yield dihydrocarvone in high yields (60-80%). google.com Dihydrocarvone itself exists in cis and trans isomeric forms. google.com Further reduction of dihydrocarvone can then lead to the corresponding dihydrocarveols.

The formation of other derivatives, such as limonene-1,2-diol, occurs through the direct hydrolytic opening of the epoxide ring. researchgate.net This reaction can be catalyzed by acids or enzymes. wikipedia.orgresearchgate.net The enzymatic hydrolysis of a cis/trans mixture of (+)-limonene oxide using limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis results in the formation of (1S,2S,4R)-limonene-1,2-diol as the sole product. sci-hub.se

The table below summarizes the formation of different derivatives from the ring-opening of this compound under various conditions.

Reagent/CatalystProduct(s)Key Observations
Acid (e.g., H₂SO₄)Limonene-1,2-diol, DihydrocarvoneAcid-catalyzed hydrolysis leads to the diol, while stronger acidic conditions can promote rearrangement to dihydrocarvone. sciencemadness.org
Perchloric AcidDihydrocarvoneHigh yields (60-80%) of dihydrocarvone can be achieved. google.com
Limonene-1,2-epoxide hydrolase (LEH)(1S,2S,4R)-Limonene-1,2-diolThe enzyme exhibits high stereospecificity, preferentially hydrolyzing the cis-isomer in a mixture. sci-hub.se
Water (aqueous solution)Limonene-1,2-diolHydrolysis occurs, with the rate being influenced by pH. oberlin.edu

Degradation Pathways and Stability

The stability of this compound is a critical factor in its handling, storage, and application. Its degradation is primarily facilitated by hydrolysis, particularly under acidic conditions.

Acid-Facilitated Hydrolytic Decomposition

The presence of acid significantly accelerates the hydrolysis of this compound to limonene-1,2-diol. This acid-catalyzed ring-opening is a common degradation pathway. The reaction mechanism involves the protonation of the epoxide oxygen, which makes the epoxide ring more susceptible to nucleophilic attack by water.

Studies on the aqueous phase reactions of monoterpene epoxides have shown that the hydrolysis rate is dependent on the acidity of the solution. oberlin.edu In acidic environments, the decomposition is enhanced. The cis-isomer of limonene 1,2-epoxide has been found to be more reactive towards acids than the trans-isomer. sciencemadness.org This difference in reactivity allows for the isolation of the trans-epoxide by fractional distillation after the cis-epoxide has reacted to form trans-dihydrocarvone. sciencemadness.org

Stability in Aqueous and Alcoholic Solutions

In neutral aqueous solutions, this compound undergoes slow hydrolysis to form the corresponding diol. The rate of this hydrolysis is generally slow but can be influenced by temperature.

In alcoholic solutions, in the absence of a catalyst, the epoxide is relatively stable. However, the presence of an acid or base catalyst can promote the opening of the epoxide ring by the alcohol to form the corresponding alkoxy-alcohol.

Research on the non-hydrolytic ring opening of 1,2-epoxides using limonene epoxide hydrolases in water-saturated organic solvents has been explored. nih.gov While the enzymes retained some catalytic activity, the formation of 1,2-substituted cyclohexanols from cyclohexene (B86901) oxide with various alcohol nucleophiles was not observed, suggesting that under these conditions, the enzymatic reaction with alcohols is not a significant pathway. nih.gov

The table below provides a summary of the stability of this compound under different conditions.

ConditionStabilityPrimary Degradation Product(s)
Neutral Aqueous SolutionSlowly degradesLimonene-1,2-diol
Acidic Aqueous SolutionUnstable, rapid degradationLimonene-1,2-diol, Dihydrocarvone
Alcoholic Solution (Neutral)Relatively stable-
Alcoholic Solution (Acidic/Basic)UnstableAlkoxy-alcohol

Enzymology and Biotransformation of + Trans Limonene 1,2 Epoxide

Limonene-1,2-Epoxide (B132270) Hydrolase (LEH) Research

Limonene-1,2-epoxide hydrolase (LEH), isolated from the bacterium Rhodococcus erythropolis DCL14, is a key enzyme in the degradation pathway of limonene (B3431351). acs.orgnih.gov It catalyzes the hydrolysis of limonene-1,2-epoxide to its corresponding diol, limonene-1,2-diol. wikipedia.org This enzymatic activity is not only significant from a biological standpoint but also holds potential for industrial applications due to its regio- and stereoselective properties. acs.orgembopress.org

Limonene-1,2-epoxide hydrolase is systematically classified under the Enzyme Commission (EC) number EC 3.3.2.8 . nih.govexpasy.org This classification places it within the family of hydrolases, specifically those that act on ether bonds (ether hydrolases). wikipedia.org

Systematic Name : limonene-1,2-epoxide hydrolase wikipedia.orgqmul.ac.uk

Accepted Name : limonene-1,2-epoxide hydrolase qmul.ac.uk

Other Name(s) : limonene oxide hydrolase wikipedia.orgqmul.ac.uk

The enzyme catalyzes the following chemical reaction: limonene-1,2-epoxide + H₂O <=> limonene-1,2-diol wikipedia.orgqmul.ac.uk

LEH is distinct from other epoxide hydrolases (such as those classified under EC 3.3.2.4, 3.3.2.6, 3.3.2.7, 3.3.2.9, and 3.3.2.10) as it is not inhibited by typical epoxide hydrolase inhibitors. qmul.ac.ukenzyme-database.org

LEH from Rhodococcus erythropolis is a cytoplasmic enzyme that has been purified to homogeneity, allowing for detailed molecular and structural analysis. nih.gov Its characterization has revealed that it represents a novel class of epoxide hydrolases. nih.govnih.gov

The crystal structure of LEH reveals a unique fold that is distinct from the classic α/β hydrolase fold found in most other epoxide hydrolases. nih.govnih.gov The structure consists of a highly curved, six-stranded mixed β-sheet, with four α-helices packed against it, forming a deep active site pocket. nih.govnih.govresearchgate.net

The active site, located at the deepest point of this pocket, is predominantly lined with hydrophobic residues. wikipedia.orgnih.gov However, a critical cluster of polar groups is present, featuring a catalytic triad of Asp–Arg–Asp (specifically Asp101, Arg99, and Asp132). acs.orgnih.gov Site-directed mutagenesis studies have confirmed that this triad is essential for the enzyme's catalytic activity. nih.govnih.gov The structure of LEH with a bound inhibitor, valpromide, further confirms this location as the active site, with the inhibitor's polar atoms interacting directly with the catalytic triad residues. nih.govnih.gov

Interactive Table: Key Structural Features of LEH
FeatureDescription
Overall Fold Highly curved six-stranded mixed β-sheet with four α-helices. nih.govnih.gov
Active Site Deep pocket lined with hydrophobic residues, containing a polar cluster. wikipedia.orgnih.gov
Catalytic Triad Asp101–Arg99–Asp132. acs.orgnih.gov
Distinction Lacks the α/β hydrolase fold common to other epoxide hydrolases. nih.govnih.gov

Limonene-1,2-epoxide hydrolase is a monomeric enzyme, meaning it consists of a single polypeptide chain. nih.govnih.gov It has a notably low molecular mass of approximately 16 to 17 kDa. wikipedia.orgnih.govnih.gov This small size is significant because it is considered too small to accommodate the α/β-hydrolase fold characteristic of other epoxide hydrolase families. wikipedia.orgnih.gov

The N-terminal amino acid sequence of LEH has been determined, and comparisons with protein databases have revealed no significant homology with other known epoxide hydrolases or, indeed, most other proteins. nih.govnih.gov This lack of sequence similarity, combined with its unique structure and low molecular weight, establishes LEH as the founding member of a new family of epoxide hydrolases. wikipedia.orgnih.gov While distinct, some structural similarities have been noted with enzymes like epoxide hydrolase Rv2740 from Mycobacterium tuberculosis, which also lacks the α/β-hydrolase fold and possesses a similar active site architecture. wikipedia.org

Unlike traditional epoxide hydrolases that typically employ a two-step mechanism involving a covalent enzyme-substrate intermediate, LEH utilizes a novel, one-step catalytic mechanism. wikipedia.orgnih.govrcsb.org This mechanism is a concerted, general acid/general base-catalyzed reaction, sometimes referred to as a "push-pull" mechanism. acs.orgresearchgate.net

The key steps in the catalytic cycle are:

Acid Catalysis : The residue Asp101 acts as a general acid, donating a proton to the epoxide oxygen. This protonation facilitates the opening of the strained oxirane ring. acs.orgacs.orgresearchgate.net

Nucleophilic Attack : A water molecule, activated by Asp132 and stabilized by other residues like Tyr53 and Asn55, acts as the nucleophile. wikipedia.orgacs.org This activated water molecule attacks one of the electrophilic carbon atoms of the epoxide ring. wikipedia.orgacs.org

Base Catalysis : Simultaneously with the nucleophilic attack, Asp132 functions as a general base, abstracting a proton from the attacking water molecule. acs.orgacs.org

This concerted action of proton donation and abstraction allows for the direct hydrolysis of the epoxide to a diol in a single step, without the formation of a covalent intermediate. wikipedia.orgacs.org Theoretical studies and quantum-mechanical calculations have shown that the attack preferentially occurs at the more substituted carbon of the epoxide ring (C1), which has a lower activation energy compared to an attack at the less substituted carbon. wikipedia.orgacs.org

Interactive Table: Key Catalytic Residues and Their Roles in LEH
ResidueRoleMechanism Step
Asp101 General AcidProtonates the epoxide oxygen. acs.orgacs.org
Asp132 General BaseActivates the nucleophilic water molecule by abstracting a proton. acs.orgacs.org
Arg99 StabilizationPart of the essential catalytic triad. acs.orgnih.gov
Tyr53 Substrate StabilizationHelps to position and stabilize the substrate. wikipedia.org
Asn55 Substrate StabilizationHelps to position and stabilize the substrate. wikipedia.org

Catalytic Mechanism of LEH

One-Step Nucleophilic Attack by Water

The hydrolysis of limonene-1,2-epoxide catalyzed by LEH proceeds through a novel one-step mechanism, unlike the two-step process involving a covalent enzyme-substrate intermediate seen in the common α/β-hydrolase fold family of enzymes. wikipedia.orgresearchgate.netrcsb.org In this single-step reaction, a water molecule acts as a nucleophile, directly attacking one of the electrophilic carbon atoms of the epoxide ring. wikipedia.orgresearchgate.net This attack leads to the opening of the three-membered ring and the formation of the corresponding vicinal diol, limonene-1,2-diol. wikipedia.org

Computational studies have shown that the nucleophilic attack preferentially occurs at the more substituted epoxide carbon (C1). wikipedia.orgsci-hub.se The catalytic mechanism is facilitated by a "push-pull" action involving key amino acid residues in the active site. researchgate.net A catalytic water molecule is positioned and activated by hydrogen bonds from residues Asp132, Asn55, and Tyr53. wikipedia.orgresearchgate.net Asp132 is thought to deprotonate the water, enhancing its nucleophilicity. Simultaneously, Asp101 donates a proton to the epoxide oxygen, which facilitates the ring-opening. wikipedia.orgresearchgate.net This concerted acid-base catalysis results in the direct formation of the diol product. researchgate.net The residue Arg99 helps to stabilize the negative charges on Asp101 and Asp132 and may act as a proton shuttle to regenerate the active site. wikipedia.orgresearchgate.net

Substrate Binding and Orientation

The active site of limonene-1,2-epoxide hydrolase is a deep pocket lined mostly with hydrophobic residues. rcsb.org At the deepest point of this pocket lies a cluster of polar groups, including a critical Asp-Arg-Asp triad, which is essential for catalysis. rcsb.org The binding of the substrate, (+)-trans-limonene 1,2-epoxide, within this pocket orients the epoxide ring for the nucleophilic attack. The precise positioning of the substrate is crucial for the enzyme's reactivity and selectivity. researchgate.net The interaction between the enzyme and the ligand helps to select specific conformations that prime the reactive complex for the subsequent chemical reaction. researchgate.net

The orientation of the catalytic water molecule is also a critical factor. The side chains of Tyr53 and Asn55, along with Asp132, form a hydrogen-bonding network that holds the water molecule in the optimal position for its attack on the epoxide ring. wikipedia.orgresearchgate.net This precise arrangement ensures the efficiency and stereochemical outcome of the hydrolysis reaction.

Substrate Specificity and Stereoselectivity of LEH

Limonene epoxide hydrolase from Rhodococcus erythropolis DCL14 is noted for its narrow substrate specificity and high stereoselectivity, particularly with its natural substrate. nih.govacs.org This specificity is a key feature that distinguishes it from other, more promiscuous epoxide hydrolases. nih.gov

Activity with Various Alicyclic and Substituted Epoxides

LEH exhibits a limited substrate range. nih.gov Besides its primary substrate, limonene-1,2-epoxide, it can hydrolyze other alicyclic and 1-methyl-substituted epoxides. nih.govenzyme-database.orguni.lu Among the various compounds tested, significant activity was observed only with 1-methylcyclohexene oxide, cyclohexene (B86901) oxide, and indene oxide. nih.govenzyme-database.org The enzyme shows the highest activity with (+)-limonene-1,2-epoxide. nih.gov Other epoxides, such as styrene (B11656) oxide, cis-2,3-epoxybutane, epichlorohydrin, and 1,2-epoxyhexane, were not found to be substrates for the enzyme. nih.gov

Activity of Limonene Epoxide Hydrolase with Various Epoxides
SubstrateRelative Activity (%)
(+)-Limonene-1,2-epoxide100
1-Methylcyclohexene oxide70
Indene oxide20
Cyclohexene oxide10
Styrene oxide0
1,2-Epoxyhexane0

Data sourced from studies on LEH from Rhodococcus erythropolis DCL14. nih.gov

Preferential Conversion of cis vs. trans Isomers

The LEH from Rhodococcus erythropolis DCL14 displays a marked preference for the cis-isomer of limonene-1,2-epoxide. ftb.com.hrresearchgate.net Whole-cell biotransformations have shown that the enzyme rapidly converts cis-limonene-1,2-epoxide to its corresponding diol. The trans-isomer, however, is only converted after the cis-isomer has been depleted from the reaction mixture. ftb.com.hrresearchgate.net This sequential conversion allows for the kinetic resolution of cis/trans-limox mixtures. ftb.com.hr

Furthermore, the enzyme exhibits enantioselectivity. It preferentially hydrolyzes all (1R,2S) limonene epoxides before it begins to act on the (1S,2R) stereoisomers. wikipedia.org The presence of the less-preferred (1S,2R) substrates does not inhibit the rate of reaction with the preferred (1R,2S) stereoisomers, suggesting that the (1S,2R) forms are weak competitive inhibitors. wikipedia.org This enantioconvergent nature, where a racemic mixture of the epoxide yields a single enantiomeric diol product, is a significant feature of LEH. wikipedia.org

Factors Influencing LEH Activity (pH, Temperature, Cofactors, Inhibitors)

The catalytic activity of limonene epoxide hydrolase is influenced by several environmental and chemical factors.

pH: The enzyme displays a broad pH optimum, with maximal activity observed around pH 7.0. nih.gov Its activity decreases at more acidic or alkaline pH values, and below pH 5, the rate of chemical hydrolysis surpasses the enzymatic rate. nih.gov

Temperature: The optimal temperature for LEH activity is 50°C. wikipedia.orgnih.gov The enzyme shows rapid inactivation at temperatures above 45°C. nih.gov

Cofactors: LEH does not require any cofactors for its catalytic activity. mdpi.comnih.gov

Inhibitors: The activity of LEH from R. erythropolis DCL14 is not significantly affected by various common enzyme inhibitors or metal ions. nih.gov Specifically, compounds such as 2-bromo-4′-nitroacetophenone, diethylpyrocarbonate, 4-fluorochalcone oxide, and 1,10-phenanthroline did not inhibit its activity. nih.govenzyme-database.org Phosphate buffer has been observed to cause slight inhibition. nih.gov

Factors Affecting Limonene Epoxide Hydrolase Activity
FactorOptimal Condition / Effect
pHOptimal at ~7.0 wikipedia.orgnih.gov
TemperatureOptimal at 50°C wikipedia.orgnih.gov
CofactorsNone required nih.gov
InhibitorsNot inhibited by tested metal ions or common inhibitors like 4-fluorochalcone oxide and 1,10-phenanthroline nih.govenzyme-database.org

Microbial Degradation Pathways of Limonene and its Epoxide

Microorganisms have evolved different pathways to utilize limonene as a source of carbon and energy. ethz.ch One of the well-characterized pathways is found in the bacterium Rhodococcus erythropolis DCL14. wikipedia.orgcore.ac.uk This pathway is initiated by an attack on the 1,2-double bond of the limonene molecule. core.ac.uknih.gov

The degradation begins with the epoxidation of limonene by a monooxygenase enzyme, which forms limonene-1,2-epoxide. core.ac.uk This epoxide is a key intermediate in the metabolic pathway. Subsequently, the limonene-1,2-epoxide hydrolase (LEH) catalyzes the hydrolysis of the epoxide ring, as detailed above, to produce limonene-1,2-diol. wikipedia.orgcore.ac.uk This diol is then further oxidized to a hydroxyketone, which serves as a substrate for a Baeyer-Villiger oxygenase, leading to ring cleavage and further degradation that feeds into central metabolism. core.ac.uk The LEH enzyme is an essential component of this pathway, enabling the bacterium to efficiently process the epoxide intermediate. wikipedia.orgresearchgate.net This degradation route is distinct from other microbial pathways that initiate limonene degradation by oxidizing the C7 methyl group to form perillic acid. core.ac.uk

Role of this compound as an Intermediate

In several microorganisms, the metabolic pathway for limonene begins with an epoxidation reaction at the 1,2-double bond, forming limonene-1,2-epoxide. nih.gov This epoxide is a critical, albeit often transient, intermediate. The bacterium Rhodococcus erythropolis DCL14, for instance, metabolizes both enantiomers of limonene through a novel degradation pathway that is initiated by this epoxidation step. nih.govasm.org Following its formation, the this compound is enzymatically hydrolyzed to limonene-1,2-diol. nih.govnih.gov This diol is then further metabolized through a series of oxidation and ring-opening reactions, ultimately leading to intermediates that can enter central metabolic pathways like the β-oxidation pathway. nih.govasm.org The conversion of the epoxide to the diol is catalyzed by a specific enzyme, limonene-1,2-epoxide hydrolase (LEH), which plays a pivotal role in this metabolic sequence. nih.govnih.govnih.gov This enzymatic step is essential for processing the reactive epoxide into a more stable compound for subsequent catabolism. nih.gov

Microorganisms Involved in Limonene Metabolism

Several microorganisms have been identified for their ability to metabolize limonene, with a particular focus on those that utilize the epoxidation pathway.

Rhodococcus erythropolis : The strain Rhodococcus erythropolis DCL14 is a well-studied gram-positive bacterium capable of using both (+)- and (−)-limonene as its sole source of carbon and energy. asm.orgnih.gov This strain possesses the complete enzymatic machinery to convert limonene to limonene-1,2-epoxide and subsequently to limonene-1,2-diol. nih.govnih.gov The key enzyme in this process, limonene-1,2-epoxide hydrolase (LEH), has been isolated and characterized from this organism. nih.govnih.gov R. erythropolis has been a model organism for studying limonene degradation and for developing biotransformation processes to produce limonene derivatives. ftb.com.hrresearchgate.net

Colletotrichum : Fungi from the genus Colletotrichum, such as C. acutatum and C. nymphaeae, have also been shown to biotransform limonene. researchgate.net Their metabolic pathway similarly proceeds through the formation of limonene-1,2-epoxide as an intermediate, which is then converted to limonene-1,2-diol as the main accumulated product. researchgate.netresearchgate.net The high efficiency of the subsequent hydrolysis step in these fungi often means that the epoxide intermediate is detected only in trace amounts. researchgate.net

Induction of Epoxide Hydrolase Activity by Monoterpenes

The enzymatic activity responsible for the conversion of this compound to its corresponding diol is not constitutive but is induced by the presence of specific substrates. In Rhodococcus erythropolis DCL14, the expression of limonene-1,2-epoxide hydrolase is significantly increased when the bacterium is grown on monoterpenes. nih.govnih.gov Research has shown that cultivating R. erythropolis DCL14 on various monoterpenes results in a 10- to 100-fold increase in the specific activity of limonene-1,2-epoxide hydrolase compared to cells grown on other carbon sources like succinate. nih.gov Notably, growth on the (+)-isomers of terpenes tends to induce higher levels of enzyme activity than the corresponding (−)-isomers. nih.gov This induction reflects the specialized role of this enzyme in the degradation pathway of monoterpenes within this microorganism. nih.govnih.gov

Epoxide Hydrolase Activity in R. erythropolis DCL14 Grown on Various Carbon Sources
Carbon SourceRelative Epoxide Hydrolase Activity (%)
(+)-Limonene100
(-)-Limonene (B1674923)60
(+)-Carvone75
(-)-Carvone40
Succinate&lt;10

Data are generalized from findings reported in literature, showing significantly higher induction with monoterpene substrates, particularly (+)-isomers, compared to a non-terpene carbon source. nih.gov

Biotransformation for Production of Chiral Diols

The enzymatic hydrolysis of this compound is a stereospecific reaction that yields optically pure chiral diols, making it a process of significant interest for industrial applications. wikipedia.org The biotransformation using whole cells of microorganisms like Rhodococcus erythropolis DCL14 provides an effective method for producing limonene-1,2-diol from the corresponding epoxide. ftb.com.hrftb.com.hr This biotechnological approach is valued as it can be classified as "natural," offering an alternative to chemical synthesis for producing flavor and fragrance compounds. ftb.com.hr

Optimization of Bioreaction Systems

A primary challenge in the biotransformation of terpenes and their derivatives is the low aqueous solubility and potential cellular toxicity of these compounds. ftb.com.hr To address these issues, various bioreaction systems have been optimized.

Organic/Aqueous Biphasic Systems : The inclusion of a second, immiscible organic phase has proven to be an effective strategy. tandfonline.com In this system, the organic solvent acts as a reservoir for the hydrophobic substrate, this compound, gradually releasing it into the aqueous phase where the microbial cells catalyze the transformation. ftb.com.hrtandfonline.com This approach prevents substrate inhibition and overcomes the low solubility limit in water. ftb.com.hr The product, limonene-1,2-diol, is more hydrophilic and partitions preferentially into the aqueous phase, facilitating separation. ftb.com.hrtandfonline.com

Fed-Batch Reactors : To achieve higher product concentrations and improve productivity, fed-batch reactor strategies have been implemented. tandfonline.comresearchgate.net In a fed-batch setup, the substrate can be added continuously or intermittently to the reactor, maintaining a low but steady concentration that supports high enzymatic activity without causing toxicity. nih.govresearchgate.net This method, often combined with a two-phase system, allows for the production of significantly higher quantities of diol per unit of biocatalyst. tandfonline.comresearchgate.net For instance, a fed-batch mechanically stirred reactor was used to produce 197.2 g of diol per gram of protein. tandfonline.comresearchgate.net

Yields and Production Rates of Limonene-1,2-diol

The optimization of bioreaction systems has led to notable yields and production rates for limonene-1,2-diol. Using whole cells of R. erythropolis DCL14 in an optimized two-phase system, a conversion of 97.5% of cis-limonene-1,2-epoxide was achieved, with a specific productivity of 17.2 g of diol per gram of protein per day. ftb.com.hr In a 500 mL fed-batch reactor, a total diol production of 197.2 g per gram of protein was reached, with a final product yield of 67.9%. tandfonline.comresearchgate.net Another configuration, a magnetically stirred reactor with an external loop for product separation, achieved a production of 72.4 g of diol per gram of protein. ftb.com.hrftb.com.hrtandfonline.com Fungal biotransformations have also shown high productivity; Colletotrichum nymphaeae produced up to 4.01 g/L of limonene-1,2-diol from R-(+)-limonene after 192 hours. researchgate.net More recently, optimization studies with the fungus Pestalotiopsis mangiferae achieved an accumulation of up to 98.34% limonene-1,2-diol after 96 hours of reaction under optimized conditions. researchgate.netnih.gov

Reported Production Yields and Rates of Limonene-1,2-diol
MicroorganismBioreactor SystemKey ResultReference
Rhodococcus erythropolis DCL14500 mL Stirred Reactor with External Loop72.4 g diol / g protein ftb.com.hrtandfonline.com
Rhodococcus erythropolis DCL14500 mL Fed-Batch Stirred Reactor197.2 g diol / g protein tandfonline.comresearchgate.net
Rhodococcus erythropolis DCL14Stirred Reactor (Productivity)17.2 g diol / g protein / day ftb.com.hr
Colletotrichum nymphaeaeShake Flask Fermentation4.01 g/L diol concentration researchgate.net
Pestalotiopsis mangiferaeOptimized Shake Flask98.34% product accumulation researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of limonene (B3431351) epoxides, providing powerful tools for both separating the cis and trans diastereomers and quantifying their presence.

Gas Chromatography (GC) and Chiral GC

Gas chromatography is a highly effective and widely used technique for the analysis of volatile compounds like (+)-trans-limonene 1,2-epoxide. When coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), it allows for both identification and precise quantification. acs.orgresearchgate.net For routine analysis, a nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5), is often employed. nih.gov The separation of cis- and trans-limonene 1,2-epoxide is readily achievable under standard GC conditions, with the two diastereomers presenting distinct retention times. researchgate.net

Kinetic separation studies have successfully used GC analysis to confirm the purity of isolated cis and trans diastereomers to over 98%. researchgate.net Quantification is typically performed by creating external calibration curves with standards of known concentrations, which have demonstrated high linearity (R² values of 0.995 to 0.999). acs.org

For enantiomeric separations, Chiral GC is indispensable. Fused silica (B1680970) capillary columns with cyclodextrin-based stationary phases, such as α-DEX 120, are specifically used for this purpose. asianpubs.org This technique is critical for separating the different stereoisomers of limonene 1,2-epoxide, which is essential for stereoselective synthesis and biocatalysis studies. asianpubs.orgmdpi.com

Table 1: Example Gas Chromatography (GC) Parameters for Limonene Epoxide Analysis

Parameter Condition Source
Instrument Agilent 7890B GC-5977A MS nih.gov
Column HP-5 (30 m x 0.25 mm, 0.25 µm film) nih.gov
Carrier Gas Helium acs.org
Flow Rate 0.8 mL/min acs.org
Injection Mode Split (130:1 for percent concentrations) or Splitless (for trace) acs.org
Oven Program 110°C for 6 min, then ramp 20°C/min to 200°C, hold for 1 min acs.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) acs.orgasianpubs.org
Chiral Column α-DEX 120 (for chiral separations) asianpubs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another vital tool for the analysis of limonene 1,2-epoxide, particularly for samples in non-volatile matrices or for preparative separation. Both normal-phase and reversed-phase HPLC methods have been developed.

For the separation of diastereomers, chiral HPLC columns are effective. For instance, a Chiralcel OB column has been used to resolve epoxide isomers. asianpubs.org HPLC analysis has been instrumental in demonstrating the purity of isolated this compound, confirming purities greater than 98%. In some methods, derivatization of the epoxide is performed to enhance detection by UV-Vis detectors, especially when quantifying low concentrations in complex biological fluids.

High-Speed Countercurrent Chromatography for Purification

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible sample adsorption. This makes it highly suitable for the purification of natural products. While specific studies detailing the direct purification of this compound via HSCCC are not extensively documented in the reviewed literature, the technique is well-established for separating components in essential oils and other terpene derivatives. The principles of HSCCC, which separate compounds based on their differential partitioning between two immiscible liquid phases, are applicable to the purification of limonene epoxide from reaction mixtures or natural extracts. The selection of an appropriate biphasic solvent system is critical for a successful separation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of limonene 1,2-epoxide. Both ¹H and ¹³C NMR are used to confirm the structure and stereochemistry. The formation of the epoxide is confirmed by the disappearance of signals corresponding to the protons and carbons of the endocyclic double bond of the parent limonene molecule and the appearance of new signals characteristic of the epoxide ring.

In the ¹³C NMR spectrum, the carbons of the epoxide ring in the trans isomer typically appear at approximately 57.5 ppm and 59.3 ppm. nih.gov In the ¹H NMR spectrum, the proton on the epoxide ring (at C2) shows a characteristic signal. Analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the trans configuration.

Table 2: Representative ¹³C NMR Chemical Shifts for the Epoxide Ring of this compound

Carbon Atom Chemical Shift (δ) in ppm Source
C-1 59.27 nih.gov
C-2 57.50 nih.gov

Mass Spectrometry (MS) and GC-MS

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification and quantification of this compound. nih.gov The mass spectrum provides a molecular fingerprint that confirms the compound's identity.

Electron Ionization (EI) is a common ionization method used for this analysis. The mass spectrum of limonene 1,2-epoxide (molecular weight 152.23 g/mol ) does not always show a strong molecular ion peak (m/z 152). Instead, it displays a characteristic fragmentation pattern. Common fragments observed in the mass spectrum include ions at m/z 109, 94, 67, and 43, which correspond to various fragmentation pathways of the molecule. The total ion chromatogram (TIC) from a GC-MS analysis can separate cis- and trans-limonene epoxide, and their respective mass spectra can be used for positive identification by comparison with reference spectra from spectral libraries. acs.org

Stereochemical Purity Determination (Diastereomeric and Enantiomeric Excess)

The determination of stereochemical purity is critical for this compound, as its biological and chemical properties are highly dependent on its specific stereoisomeric form. The analysis involves quantifying both the diastereomeric excess (de), which measures the purity of the trans isomer relative to the cis isomer, and the enantiomeric excess (ee), which indicates the purity of the (+) enantiomer relative to the (-) enantiomer. Various advanced analytical methodologies are employed to resolve and quantify the complex mixture of possible stereoisomers.

The epoxidation of (R)-(+)-limonene can result in four possible stereoisomers of limonene 1,2-epoxide. These arise from the epoxidation of the endocyclic double bond, which can form two diastereomers (cis and trans), each of which is a pair of enantiomers. The primary methods for determining the stereochemical purity of this compound rely on chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Detailed research has focused on developing selective synthetic methods to produce specific diastereomers and on refining analytical techniques for their accurate quantification. For instance, asymmetric synthesis using Jacobsen epoxidation has been shown to produce trans-1,2-limonene epoxide with a diastereomeric excess of up to 94%. researchgate.netthieme-connect.com Similarly, kinetic resolution techniques, which exploit the different reaction rates of the diastereomers, have successfully isolated the trans-isomer with a diastereomeric excess greater than 98%. researchgate.netthieme-connect.deresearchgate.netbohrium.comasianpubs.org

Gas chromatography (GC) is a powerful tool for this purpose, particularly when coupled with chiral stationary phases. Multidimensional gas chromatography (MDGC) has been effectively used to separate all four stereoisomers of limonene-1,2-epoxide (B132270). oup.comoup.com In one study, a chiral column (Chirasil-γ-Dex) was used to determine the enantiomeric excess of (1S,2R,4R)-(+)-limonene-1,2-epoxide in lemon peel extracts, which was found to be in the range of 88.0% to 91.9%. oup.comoup.com The use of different chiral GC columns, such as those with derivatized cyclodextrins, can provide varying degrees of resolution for the different stereoisomers. gcms.cz

High-performance liquid chromatography (HPLC) and NMR spectroscopy are also employed to confirm the purity of the separated isomers. researchgate.netbohrium.comasianpubs.org NMR, in particular, is useful for determining the diastereomeric ratio by analyzing the distinct signals of the cis and trans isomers.

The following tables summarize research findings on the diastereomeric and enantiomeric excess of limonene 1,2-epoxide determined by various analytical methods.

Table 1: Diastereomeric Excess (de) of trans-Limonene 1,2-epoxide from Asymmetric Synthesis
Catalyst SystemAxial LigandOxidantDiastereomeric Excess (de) of trans-isomer (%)Reference
Jacobsen Catalyst 6N-Methylmorpholine N-oxide (NMO)m-CPBA53 thieme-connect.com
Jacobsen Catalyst 62-Hydroxypyridine-N-oxide (HOPO)m-CPBA94 thieme-connect.com
Table 2: Enantiomeric Excess (ee) of (+)-Limonene 1,2-epoxide in Natural Samples
Sample SourceAnalytical MethodStereoisomerEnantiomeric Excess (ee) (%)Reference
Lemon Peel ExtractMultidimensional Gas Chromatography (MDGC)(1S,2R,4R)-(+)-limonene-1,2-epoxide88.0 - 91.9 oup.comoup.com

Applications of + Trans Limonene 1,2 Epoxide As a Chemical Building Block

Precursor for Bio-Based Polymer Synthesis

The drive towards a circular economy and the need to reduce reliance on petrochemical feedstocks has spurred research into renewable monomers for polymer production. (+)-trans-Limonene 1,2-epoxide stands out as a promising candidate due to its bio-based origin, derived from citrus fruit peel waste, and its ability to undergo various polymerization reactions. uibk.ac.atacs.org

One of the most well-established applications of this compound is in the production of poly(limonene carbonate) (PLC). This is achieved through a ring-opening copolymerization reaction with carbon dioxide (CO₂), a greenhouse gas, thereby offering a pathway to carbon capture and utilization. researchgate.netacs.org The resulting amorphous thermoplastic, PLC, exhibits a high glass transition temperature (Tg) of around 130°C, making it suitable for applications requiring good thermal stability. uni-bayreuth.de

The synthesis of PLC from the trans-isomer of limonene (B3431351) oxide is particularly advantageous. Researchers have found that certain catalysts, such as β-diiminate zinc acetate (B1210297) complexes, selectively polymerize the trans-diastereomer, leaving the cis-isomer unreacted. acs.org This stereoselectivity is crucial for producing high molecular weight polymers with desirable properties. The process typically operates under relatively mild conditions, with low CO₂ pressures (6–20 bar) and temperatures up to 73°C, which is favorable for industrial-scale production. acs.org

Table 1: Catalysts and Conditions for Poly(limonene carbonate) Synthesis
CatalystCO₂ PressureTemperatureKey FeatureReference
β-diiminate zinc acetate complex6.8 atmRoom TemperatureSelective for trans-isomer acs.org
Aminotriphenolate aluminum/PPNCl complexesUp to 20 barUp to 73°CUtilizes abundant and low-cost metals acs.org

The toxicity associated with isocyanates, the traditional building blocks for polyurethanes, has driven the development of safer, non-isocyanate alternatives (NIPUs). This compound serves as a key starting material in this endeavor. The synthesis of NIPUs from limonene-derived precursors involves the conversion of the epoxide into a cyclic carbonate, which then reacts with amines to form the urethane (B1682113) linkage. rsc.orgnih.gov

This pathway avoids the use of hazardous phosgene (B1210022) and isocyanates. nih.gov The resulting terpene-based NIPUs can be tailored to be linear or cross-linked, offering a wide range of properties for various applications. rsc.org The process begins with the catalytic carbonation of epoxidized limonene with CO₂ to form cyclic limonene dicarbonate. This monomer can then be cured with various di- and polyfunctional amines to produce NIPU thermoset resins. rsc.org Researchers have demonstrated that increasing the functionality of the amine curing agent can enhance the stiffness and glass transition temperature of the final material. rsc.org

To expand the utility of limonene-based polymers, this compound can be functionalized with acrylic moieties. This modification introduces polymerizable double bonds, enabling the creation of materials suitable for applications such as coatings. uibk.ac.at The process typically involves a ring-opening esterification of the epoxide with acrylic acid. uibk.ac.at

This functionalization significantly enhances the polymerization potential of the terpene, allowing for high conversion rates during free-radical polymerization. bohrium.com The resulting polymers exhibit glass transition temperatures in the range of 83 to 96°C, making them suitable for use in coating systems. bohrium.com The incorporation of both epoxide and acrylate (B77674) functionalities within the same monomer extends the versatility and application possibilities of these bio-based compounds. uibk.ac.atbohrium.com

Synthesis of Chiral Intermediates and Value-Added Compounds

The inherent chirality of this compound makes it an invaluable starting material for the synthesis of enantiopure compounds, which are crucial in the pharmaceutical and fine chemical industries. mdpi.comresearchgate.net

Enantiomerically pure 1,2-diols can be prepared from this compound through the hydrolytic opening of the epoxide ring. mdpi.com This reaction provides a straightforward route to valuable chiral diols. For instance, a tandem protocol has been developed for the preparation of enantiopure (1S,2S,4R)-1,2-diol from (R)-limonene via its trans-1,2-epoxide. mdpi.com The stereospecificity of this transformation is critical for applications where a single enantiomer is required.

The reactive epoxide ring of this compound allows for its conversion into a variety of other chiral derivatives through reactions with different nucleophiles. mdpi.comresearchgate.net This opens up a wide range of possibilities for creating complex molecules with specific functionalities. For example, the epoxide can be transformed into β-amino alcohols through regioselective aminolysis, which have applications as catalysts and in the preparation of other biologically active compounds. iscientific.org The ability to create a diverse set of derivatives from this single bio-based precursor highlights its importance as a versatile platform chemical. iscientific.org

Table 2: Examples of Derivatives from this compound
DerivativeSynthetic PathwayPotential ApplicationReference
Enantiopure Limonene DiolsHydrolytic ring-openingChiral building blocks mdpi.com
β-Amino AlcoholsRegioselective aminolysisCatalysts, pharmaceutical intermediates iscientific.org
Functionalized AcrylatesRing-opening esterification with acrylic acidCoatings, polymer synthesis uibk.ac.at

In Vitro Biological Activity Research Non Clinical Focus

Investigations into Cellular Effects of Limonene (B3431351) 1,2-Epoxide in Cell Lines

Impact on Cell Viability in Non-Tumoral Cells

Research into the cytotoxic effects of (+)-trans-Limonene 1,2-epoxide on non-tumoral cells has been conducted to understand its potential for selective activity. In a study utilizing a spontaneously transformed aneuploid immortal keratinocyte cell line from adult human skin (HaCaT), the compound's impact on cell viability was assessed. When encapsulated in solid lipid nanoparticles (SLNs), (+)-limonene 1,2-epoxide exhibited a low toxic effect on these non-tumoral cells. nih.gov The observed growth inhibition was below 30%. nih.gov This contrasts with previous studies on tumoral cell lines, where growth inhibition was significantly higher, ranging from 58.48% to 93.10%. nih.gov In the same study, cytotoxicity assays showed that after 48 hours of exposure, cell viability remained above 82.41 ± 0.93% for blank SLNs at the highest tested concentration, further suggesting the safety of the delivery system itself for non-tumoral cells. nih.gov

Table 1: Effect of (+)-limonene 1,2-epoxide on Cell Viability

Cell LineCell TypeTreatmentObservation
HaCaTNon-tumoral human keratinocyte(+)-limonene 1,2-epoxide loaded into SLNsGrowth inhibition below 30% nih.gov
OVCAR-8Tumoral (Ovarian)(+)-limonene 1,2-epoxide93.10% growth inhibition (from previous studies) nih.gov
SF-295Tumoral (Glioblastoma)(+)-limonene 1,2-epoxide58.48% growth inhibition (from previous studies) nih.gov

Modulation of Cellular Pathways

In vitro studies have indicated that (+)-limonene 1,2-epoxide can modulate key cellular pathways involved in cell survival and proliferation. Several reports confirm that the compound can suppress the PI3K/Akt/mTOR and NF-κB pathways. nih.gov These pathways are crucial regulators of many cellular processes, and their inhibition is a common target in therapeutic research. While more extensive research has been conducted on its parent compound, limonene, which influences pro- and anti-apoptotic proteins and interferes with the Ras/Raf/MEK/ERK and PI3K/Akt signaling axes, the specific effects of the epoxide on these broader pathways are an area of ongoing investigation. mdpi.com

Antioxidant Activity Studies

The antioxidant properties of this compound have been evaluated in vitro. Formulations containing the compound have been shown to possess antioxidant activity, which is a significant aspect of its biological profile. nih.govnih.gov

Amelioration of Lipid Peroxidation

A key finding in the study of this compound's antioxidant capacity is its ability to mitigate lipid peroxidation. nih.govnih.gov Lipid peroxidation is a process of oxidative degradation of lipids that can lead to cellular damage. mdpi.com In studies using a keratinocyte cell line, the loading of (+)-limonene 1,2-epoxide into solid lipid nanoparticles was shown to ameliorate lipid peroxidation. nih.govnih.gov This protective effect against oxidative damage to lipids highlights a potential mechanism of its cellular activity. nih.gov

Studies on Selective Biological Effects

The selective biological activity of this compound is a subject of significant interest. nih.gov This selectivity is demonstrated by its differential effects on tumoral versus non-tumoral cells. As noted, the compound induces high levels of growth inhibition in various cancer cell lines, while exhibiting low toxicity in non-tumoral keratinocytes. nih.gov This suggests a selective action that warrants deeper investigation. nih.gov

Further evidence of selective biological interaction comes from biotransformation studies. For instance, cells of Rhodococcus erythropolis, which possess a limonene epoxide hydrolase activity, preferentially convert the cis-limonene-1,2-epoxide isomer to limonene-1,2-diol. researchgate.net The trans isomer is only converted in the absence of the cis isomer, indicating a stereospecific enzymatic interaction. researchgate.net

Delivery Systems for In Vitro Studies (e.g., Solid Lipid Nanoparticles)

To overcome challenges such as low water solubility and to modify the compound's release profile for in vitro testing, delivery systems like solid lipid nanoparticles (SLNs) have been developed. nih.govnih.gov SLNs are carriers made from physiologically biocompatible lipids that are solid at body temperature. nih.govmdpi.com They offer benefits such as improved stability, controlled drug release, and enhanced cellular uptake. mdpi.commdpi.com

For this compound, an SLN formulation was developed using glycerol monostearate as the solid lipid and Poloxamer® 188 as a stabilizer. nih.govnih.gov These nanoparticles were produced via a high-pressure homogenization technique. nih.gov The resulting SLNs loaded with the epoxide demonstrated a delayed release profile, with less than 5% of the compound released in the first two hours and only 22.5% released after eight hours. nih.gov The release kinetics were best described by the zero-order model, indicating a constant release rate over time. nih.gov

Table 2: Characteristics of (+)-limonene 1,2-epoxide-Loaded Solid Lipid Nanoparticles (Lim-SLNs)

ParameterValueReference
Mean Particle Size194 ± 3.4 nm nih.govnih.gov
Polydispersity Index (PI)0.244 nih.gov
Encapsulation Efficiency63% nih.govnih.gov
Loading Capacity0.39% nih.gov
Release Kinetic ModelZero-order (R² = 0.9848) nih.gov

Future Research Directions and Unexplored Avenues

Engineering of Epoxide Hydrolases for Biotechnological Applications

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols, a critical reaction in detoxification and metabolic pathways. researchgate.netnih.gov Limonene-1,2-epoxide (B132270) hydrolases (LEHs) are a specific class of EHs that show promise for green chemistry applications due to their ability to perform mild, regio- and stereoselective hydrolysis. acs.orgwikipedia.org However, wild-type LEHs often exhibit limitations such as narrow substrate specificity and only moderate enantioselectivity for non-natural substrates, which has restricted their broader biocatalytic use. acs.org

Future research is heavily focused on protein engineering to overcome these limitations. Techniques like directed evolution and rational design are being employed to enhance enzyme stability, activity, and selectivity. researchgate.netmdpi.com Directed evolution, which involves iterative rounds of mutagenesis and screening, has proven effective. For instance, the enantioselectivity of the epoxide hydrolase from Aspergillus niger was dramatically increased for glycidyl (B131873) phenyl ether from an E-value of 4.6 to 115 after several evolutionary rounds. researchgate.netnih.gov This highlights the potential for creating highly selective biocatalysts for specific transformations.

A key area of interest is the enantioconvergent nature of some LEHs. These enzymes can convert a mixture of epoxide enantiomers into a single diol product, which is highly valuable for industrial synthesis. wikipedia.orgsci-hub.se The LEH from Rhodococcus erythropolis DCL14, for example, processes (+)- and (-)-limonene (B1674923) oxide mixtures to yield (1S,2S,4R)- and (1R,2R,4S)-limonene-1,2-diol, respectively, as the sole products. sci-hub.se Engineering efforts aim to enhance this enantioconvergence for a wider range of epoxide substrates.

Furthermore, the discovery of novel EHs through metagenomics—the study of genetic material recovered directly from environmental samples—opens up new possibilities. manchester.ac.uknih.gov This approach allows access to a vast, untapped reservoir of enzymes with potentially unique catalytic properties, some of which may be ideally suited for the hydrolysis of terpene epoxides like (+)-trans-limonene 1,2-epoxide. manchester.ac.uk

Enzyme SourceEngineering MethodTarget Substrate/ReactionKey Improvement
Aspergillus nigerDirected Evolution (epPCR, CAST)Glycidyl phenyl etherEnantioselectivity (E) increased from 4.6 to 115. researchgate.netnih.gov
Rhodococcus erythropolisN/A (Wild-Type Study)(+)- and (-)-Limonene-1,2-epoxideDemonstrates natural enantioconvergence. wikipedia.orgsci-hub.se
Metagenomic LibrariesGene Mining & CharacterizationSterically demanding epoxidesDiscovery of novel LEHs with unprecedented activity. manchester.ac.uk
Limonene (B3431351) Epoxide HydrolaseComputational Design (CASCO)Cyclopentene oxideEngineering enantioselective transformations. researchgate.net

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high stereoselectivity in the synthesis and subsequent reactions of this compound is crucial for its application in fine chemicals and pharmaceuticals. Research is actively pursuing novel catalytic systems that can control the stereochemical outcome of both its formation (epoxidation) and its ring-opening reactions.

For the epoxidation of limonene, various catalytic systems are being developed to selectively produce the desired trans-1,2-epoxide isomer.

Biocatalysts : Enzymes such as peroxygenases and styrene (B11656) monooxygenases (SMOs) are being explored. Peroxygenase from oat seeds has been shown to catalyze the stereospecific epoxidation of (R)-limonene to the trans-isomer. nih.gov Furthermore, structure-guided protein engineering of SMOs has successfully yielded variants with high diastereoselectivity for producing either cis- or trans-(+)-limonene-1,2-epoxide. acs.org

Homogeneous and Heterogeneous Catalysts : Chemical catalysts, including tungsten-based polyoxometalates and Jacobsen-type salen complexes, are being optimized for selective epoxidation. nih.govrsc.orgresearchgate.net A tungsten-based catalyst used with hydrogen peroxide achieved 100% selectivity to limonene-1,2-epoxide with ~95% oxidant conversion in a solvent-free system. rsc.org

The development of catalysts for the stereoselective ring-opening of the epoxide is another critical research frontier. The goal is to control which carbon of the epoxide ring is attacked by a nucleophile, thereby producing specific, enantiomerically pure derivatives. For example, the selective axial nucleophilic attack of water on the epoxide ring under mild acidic conditions can be used to form the trans-diaxial diol. nih.gov

Catalyst SystemReaction TypeSubstrateKey Outcome/Selectivity
Peroxygenase (Oat Seeds)Epoxidation(R)-LimoneneForms trans-isomer with 99:1 diastereomeric ratio. nih.gov
Engineered Styrene Monooxygenase (SgStyA-M3)Epoxidation(R)- and (S)-LimoneneHighly diastereoselective for trans-epoxides. acs.org
Tungsten-based PolyoxometalateEpoxidationLimonene100% selectivity to 1,2-limonene epoxide. rsc.org
Jacobsen CatalystAsymmetric EpoxidationLimoneneProduces trans-1,2-limonene epoxide with 94% diastereomeric excess. researchgate.net

Exploration of New Reaction Pathways for Derivatization

This compound is a versatile chemical intermediate, and significant research is dedicated to exploring new ways to convert it into valuable derivatives. These efforts expand its utility beyond a simple precursor to limonene-1,2-diol.

One major pathway is the reaction with carbon dioxide (CO₂). This can lead to two important classes of products:

Cyclic Limonene Carbonates : The reaction of limonene epoxide with CO₂ can form five-membered cyclic carbonates. These compounds are valuable as they can be used as monomers for the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered a greener alternative to traditional polyurethanes. nih.gov

Poly(limonene carbonate) : In a ring-opening copolymerization reaction with CO₂, limonene epoxide can form polycarbonates. nih.govacs.org This process utilizes a greenhouse gas as a comonomer to create sustainable polymers.

Another important derivatization route is aminolysis, where the epoxide ring is opened by an amine. This reaction regioselectively produces β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. iscientific.org Further functionalization can be achieved through thiol-ene reactions, which can be used to link carbonate molecules or to synthesize novel curing agents for polymer systems. nih.govmdpi.com

The development of one-pot, multi-step reaction sequences is a key goal. For instance, systems where a single catalyst can first promote the epoxidation of limonene and then the subsequent carbonation to the cyclic carbonate are highly desirable as they streamline the synthesis of advanced bio-based monomers. nih.gov

Integration of this compound in Advanced Materials Science

The integration of this compound into advanced materials is one of the most promising avenues for future research, driven by the demand for sustainable, bio-based polymers. nih.govevitachem.com Its rigid chemical structure makes it an excellent candidate for producing polymers with high performance characteristics.

A significant area of development is in polycarbonates. The copolymerization of limonene epoxide and CO₂ using low-cost and abundant zinc or aluminum-based catalysts yields poly(limonene carbonate). nih.govacs.org Research has shown that specific catalysts can selectively polymerize the trans-isomer of limonene epoxide, which is crucial for controlling the polymer's properties. nih.govacs.org The resulting polycarbonates can exhibit high glass transition temperatures (Tg), making them suitable for applications requiring thermal stability. acs.org

Limonene epoxide and its further oxidized form, limonene dioxide, are also key monomers for creating bio-based epoxy thermosets. nih.govuniv-cotedazur.fr These materials are being developed as sustainable alternatives to petroleum-based epoxy resins derived from compounds like bisphenol A (BPA). nih.gov Studies have investigated the reactivity of cis and trans isomers of limonene dioxide with bio-based hardeners like glutaric anhydride. acs.org Interestingly, the cis-isomer was found to generate thermosets with superior mechanical properties, establishing it as a highly promising bio-based epoxy monomer. acs.org The trans-isomer is also a valuable monomer, forming epoxy resins with a good storage modulus and a glass transition temperature around 70°C. researchgate.netsci-hub.box

Future work will focus on fine-tuning the polymerization processes, optimizing formulations with different co-monomers and hardeners, and characterizing the resulting materials to expand their application range into coatings, packaging, and structural composites. iscientific.orguniv-cotedazur.fr

Polymer TypeMonomer(s)Catalyst/HardenerKey Material Property
PolycarbonateThis compound, CO₂β-diiminate zinc acetate (B1210297)Selective polymerization of the trans-diastereomer. acs.org
Poly(limonene)dicarbonateLimonene epoxide, CO₂Zn or Al complexesHigh Glass Transition Temperature (Tg) of 180°C. acs.org
Epoxy ThermosetLimonene dioxide, Glutaric anhydrideAnionic copolymerization100% bio-based thermoset with high Tg (~98°C). univ-cotedazur.fr
Epoxy Thermosettrans-Limonene dioxide, Polyethylene iminePolyadditionStorage modulus of ~1 GPa at room temperature. researchgate.netsci-hub.box

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (+)-trans-limonene 1,2-epoxide in laboratory settings?

  • Methodology : Synthesis typically involves the oxidation of limonene using tert-butyl hydroperoxide (TBHP) in acetone, followed by separation via batch distillation or column chromatography. Characterization employs GC-MS for product identification and quantification, with retention indices compared to reference standards . NMR spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly distinguishing between cis and trans diastereomers .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Stability testing involves accelerated aging studies under controlled oxygen exposure (e.g., 25°C vs. 40°C) to monitor autoxidation. Hydroperoxide formation is quantified via iodometric titration or HPLC-UV, as oxidized derivatives like hydroperoxides are key degradation markers . FTIR spectroscopy tracks epoxide ring-opening reactions, which indicate hydrolytic instability in humid environments .

Advanced Research Questions

Q. What enzymatic strategies are effective for the stereoselective hydrolysis of this compound to produce enantiopure diols?

  • Methodology : Recombinant epoxide hydrolases (e.g., Yarrowia lipolytica Yleh) are optimized using Response Surface Methodology (RSM) to enhance catalytic efficiency. Deep Eutectic Solvents (DES), such as choline chloride-glycerol, improve substrate solubility and enzyme stability, achieving >60% diol yield . Computational docking studies (e.g., AutoDock Vina) predict enzyme-substrate interactions to guide mutagenesis for improved enantioselectivity .

Q. How can computational modeling resolve contradictions in experimental data on the metabolic fate of this compound?

  • Methodology : QM/MM simulations elucidate the hydrolysis mechanism, revealing steric hindrance from the 1-methyl group as a key factor in the low microsomal hydrolysis rate of the 1,2-epoxide compared to the 8,9-epoxide . Molecular dynamics (MD) simulations assess solvent accessibility of epoxide bonds in cytochrome P450 isoforms, explaining preferential metabolic pathways .

Q. What experimental designs address conflicting reports on the allergenic potential of oxidized limonene derivatives?

  • Methodology : Patch testing with controlled oxidation protocols (e.g., air exposure for 48–72 hours) isolates hydroperoxide fractions for in vitro sensitization assays (e.g., human dendritic cell activation via CD86/HLADR markers). Conflicting results are resolved by standardizing oxidation conditions and quantifying hydroperoxide concentrations via LC-MS/MS .

Data Analysis & Reproducibility

Q. How should researchers validate analytical methods for quantifying this compound in complex mixtures?

  • Methodology : Use matrix-matched calibration curves (e.g., spiking limonene, carveol, and carvone into acetone) to correct for matrix effects in GC-MS analysis. Inter-laboratory validation with blinded samples ensures reproducibility, while statistical tools (e.g., ANOVA) identify systematic errors in peak integration .

Q. What protocols ensure reproducibility in enzyme-catalyzed reactions involving this compound?

  • Methodology : Document reaction parameters (e.g., pH, temperature, DES composition) using FAIR data principles. Provide raw kinetic data (e.g., Michaelis-Menten plots) and enzyme activity units (μmol·min⁻¹·mg⁻¹) in supplementary materials. Open-source tools like KNIME or BioUML enable workflow sharing for cross-validation .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in oxidation reactions?

  • Methodology : Conduct peroxide-forming tests (e.g., KI-starch paper) before distillation to detect hazardous peroxides. Store the compound under inert gas (N₂/Ar) at −20°C with stabilizers (e.g., BHT) to prevent autoxidation. Emergency procedures include immediate rinsing with polyethylene glycol for dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.